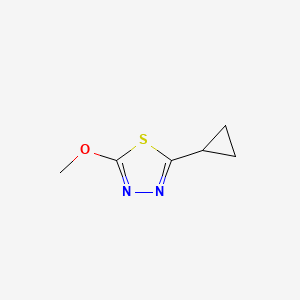

2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole

Description

Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research

Nitrogen and sulfur-containing heterocycles are of paramount importance in modern chemical research. These structural units are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of both nitrogen and sulfur atoms within a single ring system, as in 1,3,4-thiadiazoles, imparts a unique combination of properties, including the ability to participate in hydrogen bonding and coordinate with metal ions. This versatility makes them attractive scaffolds for the design of novel bioactive molecules and functional materials.

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Advanced Organic Synthesis and Molecular Design

Derivatives of 1,3,4-thiadiazole are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govmdpi.com In advanced organic synthesis, the 1,3,4-thiadiazole ring serves as a stable and synthetically accessible core that can be readily functionalized at the 2- and 5-positions. This allows for the systematic modification of the molecule to optimize its biological activity and physicochemical properties. The diverse biological activities of 1,3,4-thiadiazole derivatives are often attributed to the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to its stability in biological systems. mdpi.com

Structural Context of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840) within the Broader Thiadiazole Class

The hypothetical structure of this compound combines two key functional groups on the thiadiazole core: a cyclopropyl (B3062369) group at the 2-position and a methoxy (B1213986) group at the 5-position.

Cyclopropyl Group: The cyclopropyl ring is a small, strained carbocycle that can significantly influence the electronic properties and conformation of a molecule. In medicinal chemistry, the introduction of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. mdpi.com

Methoxy Group: The methoxy group is an electron-donating group that can modulate the lipophilicity and electronic character of the thiadiazole ring. The presence of a methoxy group can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The combination of these two substituents on the 1,3,4-thiadiazole scaffold suggests a molecule with potentially interesting and unique biological properties. However, without experimental data, its specific characteristics remain a matter of scientific conjecture.

Detailed Research Findings

As previously stated, there are no specific research findings for "this compound" in the available scientific literature. Research on analogous compounds suggests that the synthesis of this molecule could potentially be achieved through the cyclization of a cyclopropanecarbonyl-substituted thiosemicarbazide (B42300) precursor, followed by the introduction of a methoxy group, or by using a methoxy-containing starting material.

For illustrative purposes, the table below presents typical data that would be determined for a novel chemical compound.

| Property | Data |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Appearance | To be determined |

| Melting Point | To be determined |

| Solubility | To be determined |

| ¹H NMR Spectrum | To be determined |

| ¹³C NMR Spectrum | To be determined |

| Mass Spectrum | To be determined |

| Biological Activity | To be determined |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole |

InChI |

InChI=1S/C6H8N2OS/c1-9-6-8-7-5(10-6)4-2-3-4/h4H,2-3H2,1H3 |

InChI Key |

MVTXCCDKFFUHNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(S1)C2CC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 5 Methoxy 1,3,4 Thiadiazole

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the compound. For this compound, the molecular formula is C₆H₈N₂OS. HRMS analysis provides a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, offering unambiguous confirmation of the molecular formula and distinguishing it from other potential isomers.

Table 1: Theoretical Exact Mass Calculation for C₆H₈N₂OS

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Theoretical Exact Mass | 156.035754 |

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in mass spectrometry provides vital information about the compound's structure by showing how the molecule breaks apart. While specific data for the title compound is not detailed in the provided sources, a plausible fragmentation pathway can be inferred based on the known behavior of related 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives. core.ac.ukcapes.gov.br The molecular ion peak ([M]⁺) would be observed at m/z 156. Key fragmentation steps likely involve the loss of substituents and cleavage of the heterocyclic ring. For some acetylated 1,3,4-thiadiazole derivatives, an initial fragmentation step involves the loss of the acetyl groups. nih.gov

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 156 | [C₆H₈N₂OS]⁺ | - | Molecular Ion (M⁺) |

| 141 | [C₅H₅N₂OS]⁺ | •CH₃ | Loss of a methyl radical from the methoxy (B1213986) group |

| 125 | [C₅H₅N₂S]⁺ | •OCH₃ | Loss of the methoxy radical |

| 115 | [C₄H₅N₂S]⁺ | •C₃H₃ | Loss of cyclopropenyl radical following rearrangement |

| 84 | [C₃H₄N₂S]⁺ | C₃H₄O | Cleavage involving loss of methoxy and cyclopropyl (B3062369) parts |

X-ray Crystallography and Solid-State Structure Determination of Related Analogs

While the crystal structure for this compound is not available in the cited literature, X-ray diffraction studies on related 1,3,4-thiadiazole analogs provide significant insight into the expected solid-state conformation. mdpi.comresearchgate.net These studies consistently show that the 1,3,4-thiadiazole ring is nearly planar. mdpi.comnih.gov For example, in the crystal structure of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one, the thiadiazole rings are reported to be approximately planar, with root-mean-square deviations as low as 0.0044 Å. nih.gov Similarly, other complex derivatives show a near-planar thiadiazole ring, with substituents often being roughly coplanar with the heterocyclic core. mdpi.comnih.gov This planarity is a key structural feature of this class of compounds.

Table 3: Representative Crystallographic Data from Related 1,3,4-Thiadiazole Analogs

| Structural Feature | Observed Value | Compound Analog | Reference |

|---|---|---|---|

| Ring Planarity (r.m.s. deviation) | 0.0044 Å - 0.0111 Å | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | nih.gov |

| Dihedral Angle (Substituent/Ring) | 1.74° - 3.70° | 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | nih.gov |

| Internal Ring Angle (N-C-S) | 107.8(3)° | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | mdpi.com |

| Internal Ring Angle (N-N-C) | 116.3(3)° | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 5 Methoxy 1,3,4 Thiadiazole

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840), MD simulations would provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules.

In a typical MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamic behavior.

For this compound, MD simulations could be employed to:

Analyze Intermolecular Interactions: By simulating the molecule in a solvent, typically water, MD can reveal how the molecule interacts with its environment. This includes the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. Understanding these interactions is vital for predicting the molecule's solubility and its behavior in biological systems. In the context of drug design, MD simulations are often used to study the interactions between a ligand and its protein target, providing insights into the binding affinity and specificity. nih.gov

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods, which are computational approaches to predict chemical and biological properties, are widely used in modern chemistry to accelerate research and reduce the need for expensive and time-consuming experiments. For this compound, a variety of in silico tools could be used to predict its physicochemical properties and reactivity.

Predicted Chemical Properties:

A number of computational models, often based on quantitative structure-property relationships (QSPR), can be used to estimate key chemical properties. These predictions are valuable for initial screening and for guiding experimental work.

| Property | Predicted Value | Method |

| Molecular Weight | 156.21 g/mol | Calculation |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 (estimated) | Various computational models |

| Topological Polar Surface Area (TPSA) | 64.9 Ų (estimated) | Fragment-based methods |

| Hydrogen Bond Donors | 0 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

| Rotatable Bonds | 2 | Calculation |

Note: The values in the table are estimates based on the chemical structure and typical values for similar compounds. They are not based on specific computational studies of this compound.

Reactivity Profiles:

Theoretical calculations, particularly those based on density functional theory (DFT), can provide detailed information about the electronic structure of a molecule and its reactivity. For this compound, DFT calculations could be used to:

Determine Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

Calculate Electrostatic Potential Maps: These maps illustrate the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information can be used to predict how the molecule will interact with other charged or polar species and to identify potential sites for electrophilic or nucleophilic attack.

Predict Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to elucidate the mechanisms of chemical reactions. This would allow for a theoretical investigation of the synthesis and potential degradation pathways of this compound.

Reactivity and Chemical Transformations of 2 Cyclopropyl 5 Methoxy 1,3,4 Thiadiazole

Electrophilic Reactions on the 1,3,4-Thiadiazole (B1197879) Ring System (e.g., N-alkylation, N-acylation)

The 1,3,4-thiadiazole ring is a weakly basic, electron-deficient aromatic system. nih.gov The two nitrogen atoms in the ring possess lone pairs of electrons, making them susceptible to attack by electrophiles. nih.gov Consequently, electrophilic reactions such as N-alkylation and N-acylation are characteristic transformations for this heterocyclic system.

In the case of 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840), electrophilic attack will occur at one of the ring nitrogen atoms (N3 or N4) to form a positively charged thiadiazolium salt. The choice of the nitrogen atom for the reaction can be influenced by the steric hindrance imposed by the adjacent cyclopropyl (B3062369) and methoxy (B1213986) groups. These reactions are typically carried out by treating the thiadiazole with an alkyl halide (for N-alkylation) or an acyl halide/anhydride (for N-acylation), often in the presence of a non-nucleophilic base.

Table 1: Representative Electrophilic Reactions of this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-alkylation | Methyl iodide (CH₃I) | 2-Cyclopropyl-5-methoxy-3-methyl-1,3,4-thiadiazolium iodide |

| N-acylation | Acetyl chloride (CH₃COCl) | 2-Cyclopropyl-3-acetyl-5-methoxy-1,3,4-thiadiazolium chloride |

Nucleophilic Reactions at Carbon Centers of the Thiadiazole Core

The carbon atoms at the C2 and C5 positions of the 1,3,4-thiadiazole ring are electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov This electronic characteristic makes them susceptible to nucleophilic attack. nih.gov However, for a nucleophilic substitution reaction to occur, a suitable leaving group must be present at either the C2 or C5 position.

In this compound, neither the cyclopropyl nor the methoxy group is a good leaving group under typical nucleophilic substitution conditions. The methoxy group, in particular, would need to be protonated or converted into a better leaving group (e.g., a tosylate) to facilitate its displacement by a nucleophile. Alternatively, if the methoxy group were replaced by a halogen, such as in the hypothetical 2-cyclopropyl-5-chloro-1,3,4-thiadiazole, nucleophilic substitution would proceed much more readily. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions on a Modified Thiadiazole Core

| Starting Material | Nucleophile Example | Product Type |

|---|---|---|

| 2-Cyclopropyl-5-chloro-1,3,4-thiadiazole | Sodium methoxide (B1231860) (NaOCH₃) | This compound |

| 2-Cyclopropyl-5-chloro-1,3,4-thiadiazole | Ammonia (B1221849) (NH₃) | 2-Cyclopropyl-5-amino-1,3,4-thiadiazole |

Chemical Behavior of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle with significant ring strain, which endows it with unique chemical reactivity compared to larger cycloalkanes.

The inherent strain in the cyclopropane (B1198618) ring can be released through ring-opening reactions, which can be initiated by various reagents and conditions, including acids, electrophiles, and transition metals. nih.govrsc.org The presence of the adjacent 1,3,4-thiadiazole ring, which can act as an electron-withdrawing group, can activate the cyclopropyl ring towards certain types of ring-opening reactions.

For instance, treatment with strong acids could lead to the protonation of the cyclopropane ring, followed by cleavage of a C-C bond to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile to yield an acyclic product. The regioselectivity of the ring opening can be influenced by the electronic nature of the thiadiazole substituent. nih.gov

Table 3: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Condition/Reagent | Intermediate Type | Potential Product |

|---|---|---|

| Strong Acid (e.g., HBr) | Carbocation | Acyclic bromoalkane derivative |

| Electrophile (e.g., Br₂) | Bromonium ion | Acyclic dibromoalkane derivative |

| Transition Metal Catalyst (e.g., Au(I)) | Metallacyclobutane | Isomerized or rearranged products rsc.org |

Steric Effects: The cyclopropyl group is a bulky substituent that can sterically hinder the approach of reagents to the adjacent N3 nitrogen and C2 carbon of the thiadiazole ring. This steric hindrance can affect the rate and regioselectivity of reactions involving these positions.

Electronic Effects: The C-C bonds of the cyclopropane ring have significant p-character, allowing the ring to interact electronically with adjacent π-systems. The cyclopropyl group can act as an electron-donating group through conjugation with the thiadiazole ring. This electronic contribution can influence the electron density distribution within the heterocyclic ring, thereby modulating its reactivity towards both electrophiles and nucleophiles.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) at the C5 position is an electron-donating group that influences the electronic properties of the thiadiazole ring. Its primary mode of reactivity involves the cleavage of the methyl C-O bond.

The cleavage of the methyl ether to yield a hydroxyl group is a common transformation in organic synthesis. This demethylation can be achieved using various reagents, typically strong protic acids or Lewis acids. For example, treatment of this compound with reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) would be expected to cleave the methyl ether, affording 2-cyclopropyl-5-hydroxy-1,3,4-thiadiazole, which likely exists in its tautomeric thione form. researchgate.netresearchgate.net

Table 4: Common Reagents for Demethylation

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Cyclopropyl-5-hydroxy-1,3,4-thiadiazole / 2-Cyclopropyl-1,3,4-thiadiazol-5(4H)-one |

| Hydrogen bromide (HBr) | Acetic acid, heat | 2-Cyclopropyl-5-hydroxy-1,3,4-thiadiazole / 2-Cyclopropyl-1,3,4-thiadiazol-5(4H)-one mdpi.com |

| Concentrated Sulfuric Acid | Ambient Temperature | Potential for regioselective O-demethylation researchgate.netresearchgate.net |

Role in Electron Density Modulation on the Thiadiazole Ring

The electron density of the 1,3,4-thiadiazole ring in this compound is significantly influenced by the electronic contributions of the cyclopropyl and methoxy substituents. The 1,3,4-thiadiazole ring itself is characterized by a degree of aromaticity and is considered electron-deficient due to the presence of two electronegative nitrogen atoms. mdpi.com This electron-deficient nature makes the ring generally resistant to electrophilic aromatic substitution.

The substituents at the 2 and 5 positions play a crucial role in modulating this electron density. The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the thiadiazole ring. This donation of electron density increases the electron richness of the ring, particularly at the carbon atoms. In contrast, the cyclopropyl group at the 2-position can also donate electron density to the ring through its unique electronic properties, which are often described as being similar to a double bond in its ability to conjugate with adjacent π-systems.

Theoretical studies on substituted 1,3,4-thiadiazoles have shown that the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is significantly affected by the nature of the substituents. scielo.brrsc.org For instance, in related molecules, electron-donating groups have been shown to increase the energy of the HOMO, which can influence the molecule's reactivity in processes like oxidation and interactions with electrophiles. The electron density is often concentrated around the nitrogen atoms of the thiadiazole moiety. scielo.br

Table 1: Predicted Electronic Effects of Substituents on the 1,3,4-Thiadiazole Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Ring Electron Density |

| Cyclopropyl | 2 | Electron-donating (via σ-π conjugation) | Increase |

| Methoxy | 5 | Strongly electron-donating (via resonance) | Significant Increase |

Derivatization Pathways and Potential for Further Functionalization

The 1,3,4-thiadiazole ring is a versatile scaffold for chemical derivatization, and this compound presents several potential pathways for further functionalization. The reactivity of the thiadiazole ring itself, as well as the potential for reactions involving the substituents, offers opportunities for creating a diverse range of derivatives.

The 1,3,4-thiadiazole ring is generally unreactive towards electrophilic substitution due to its electron-deficient nature. nih.gov However, the presence of the electron-donating methoxy and cyclopropyl groups may activate the ring to a certain extent. More common are nucleophilic substitution reactions, particularly if a suitable leaving group is present at the 2 or 5-position. nih.gov In the case of this compound, the methoxy group could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions.

A more viable strategy for derivatization involves reactions at the nitrogen atoms of the thiadiazole ring (quaternization) or modifications of the substituents. nih.gov For instance, the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles often starts from precursors like thiosemicarbazides, which are then cyclized. ijraset.combu.edu.eg This suggests that derivatives of this compound could be synthesized by employing appropriately substituted starting materials.

Furthermore, the cyclopropyl and methoxy groups themselves can be targets for functionalization, although this may be challenging without affecting the thiadiazole core. For example, demethylation of the methoxy group would yield a hydroxyl group, which could then be further modified.

The synthesis of related 1,3,4-thiadiazole derivatives has been achieved through various methods, including the reaction of carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. isres.org This highlights a potential synthetic route to analogs of this compound by using cyclopropanecarboxylic acid and a methoxy-substituted thiosemicarbazide derivative.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Potential Site of Reaction | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | 5-position (methoxy group) | Strong nucleophiles, harsh conditions | 5-substituted-2-cyclopropyl-1,3,4-thiadiazole |

| N-Alkylation | Ring nitrogen atoms | Alkyl halides | Quaternized 1,3,4-thiadiazolium salts |

| O-Demethylation | Methoxy group | Strong acids (e.g., HBr) | 2-cyclopropyl-5-hydroxy-1,3,4-thiadiazole |

Investigation of Stability and Degradation Pathways

The stability of this compound is largely determined by the aromatic nature of the 1,3,4-thiadiazole ring. Generally, 1,3,4-thiadiazoles exhibit good thermal stability and are stable in acidic conditions. mdpi.com However, they are known to be susceptible to ring cleavage under basic conditions. mdpi.com

The degradation of the 1,3,4-thiadiazole ring in the presence of a base likely proceeds via nucleophilic attack at the carbon atoms of the ring, leading to ring opening. The specific degradation products would depend on the reaction conditions and the nature of the nucleophile.

The substituents can also influence the stability of the molecule. The methoxy group, being an ether linkage, is generally stable but can be cleaved under strongly acidic conditions. The cyclopropyl group is a strained ring system and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon hydrogenation.

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., HCl) | Generally stable | Potential for O-demethylation under strong acid |

| Basic (e.g., NaOH) | Unstable | Nucleophilic attack and ring cleavage |

| Thermal | Likely stable | Dependent on temperature and atmosphere |

| Oxidative | Potentially susceptible | Oxidation of the sulfur atom or substituents |

| Reductive | Potentially susceptible | Reduction of the thiadiazole ring or substituents |

Structure Activity Relationship Sar and Mechanistic Insights for 2 Cyclopropyl 5 Methoxy 1,3,4 Thiadiazole Analogs

General Principles of SAR in 1,3,4-Thiadiazole (B1197879) Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that serves as a key pharmacophore in a multitude of medicinally active compounds. gavinpublishers.com Its biological versatility is attributed to its strong aromaticity, which confers high in vivo stability, and its capacity for diverse molecular interactions. gavinpublishers.com The SAR of 1,3,4-thiadiazole derivatives is predominantly dictated by the nature of the substituents at the 2- and 5-positions. nih.govresearchgate.netnih.gov

Variations at these positions allow for the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby influencing its pharmacokinetic profile and target-binding affinity. nih.gov For instance, the introduction of different aromatic and aliphatic groups at the C2 and C5 positions has been shown to significantly alter the antimicrobial and anticonvulsant activities of thiadiazole analogs. researchgate.net The ability of the thiadiazole nucleus to act as a hydrogen bond acceptor and a two-electron donor system further contributes to its role as a privileged scaffold in drug design. Many studies have demonstrated that clubbing the thiadiazole ring with other heterocyclic units can potentiate biological activities. nih.gov The selection of appropriate substituents at the 2- and 5-positions is therefore a critical strategy for optimizing the therapeutic efficacy and selectivity of this class of compounds. researchgate.net

Role of the Cyclopropyl (B3062369) Group in Modulating Molecular Interactions and Biological Pathways

The cyclopropyl group is a valuable structural motif in medicinal chemistry, utilized to enhance potency, metabolic stability, and target selectivity. unl.ptnbinno.com Its unique steric and electronic characteristics distinguish it from other alkyl groups, allowing it to exert profound effects on molecular conformation and interactions. fiveable.menih.gov

The most significant steric contribution of the cyclopropyl group is its inherent rigidity. Unlike flexible acyclic alkyl chains, the three-membered ring introduces a high degree of conformational constraint. nbinno.comhyphadiscovery.com This "conformational locking" can pre-organize a molecule into its bioactive conformation, which is the specific spatial arrangement required for optimal binding to a biological target like an enzyme or receptor. nbinno.com By reducing the entropic penalty associated with binding—as the molecule has fewer conformations to "freeze" upon interaction—the cyclopropyl group can lead to an entropically more favorable and thus stronger binding affinity. nih.gov

This rigidity allows chemists to precisely control the spatial orientation of other functional groups within the molecule, enhancing potency and selectivity. nbinno.com Furthermore, steric hindrance, which is the influence of a group's size on the accessibility of a binding site, can be a critical factor. The defined shape of the cyclopropyl ring can create specific steric interactions that either favor or prevent binding to on-target and off-target proteins, respectively. nih.govnih.govcore.ac.uk In some contexts, the presence of a cyclopropane (B1198618) ring can even alter the conformational preferences of adjacent structures, further influencing molecular shape and biological activity. chemistryworld.com

Table 1: Comparison of Steric and Physicochemical Properties

| Property | Cyclopropyl Group | Isopropyl Group (for comparison) | Rationale for Use in Drug Design |

|---|---|---|---|

| Conformational Flexibility | Rigid, conformationally constrained | Flexible, free rotation around C-C bond | Locks molecule into a bioactive conformation, reducing entropic penalty upon binding. nbinno.comnih.gov |

| Metabolic Stability | Generally more resistant to oxidative metabolism (CYP450) due to high C-H bond dissociation energy. hyphadiscovery.com | More susceptible to CYP450-mediated oxidation. | Increases metabolic half-life and improves pharmacokinetic profile. nbinno.comhyphadiscovery.com |

| Lipophilicity (clogP) | ~1.2 | ~1.5 | Can be used to fine-tune lipophilicity, often reducing it compared to larger alkyl groups. |

The electronic nature of the cyclopropyl group is unique due to significant ring strain and the resulting rehybridization of its carbon-carbon bonds. These bonds possess a higher degree of p-character, giving the ring partial double-bond or π-character. nbinno.comfiveable.menih.gov This allows the cyclopropyl ring to engage in conjugation with adjacent π-systems, such as an aromatic ring. unl.pt

When attached to an aromatic system, the cyclopropyl group can act as an electron-donating group through this conjugative effect, influencing the electron density of the entire molecule. unl.pt This modulation of the molecular orbitals can impact how the molecule is recognized by its biological target, affecting electrostatic and van der Waals interactions within the binding pocket. The unique electronic distribution and polarized C-H bonds also contribute to its reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, enhancing the molecule's metabolic stability. unl.pthyphadiscovery.com

Influence of the Methoxy (B1213986) Group on Molecular Activity and Pharmacophoric Properties

The methoxy group (-OCH₃) is a small, versatile substituent frequently employed in drug design to fine-tune a molecule's biological and physicochemical properties. nih.govresearchgate.net It can significantly influence ligand-target binding, metabolic stability, and pharmacokinetic parameters through a combination of steric, electronic, and hydrogen-bonding effects. drughunter.com

One of the key pharmacophoric roles of the methoxy group is its ability to act as a hydrogen bond acceptor (HBA). researchgate.netresearchgate.net The oxygen atom, with its lone pairs of electrons, can form favorable hydrogen bonds with hydrogen bond donor residues (e.g., -NH or -OH groups) in a protein's binding site. researchgate.net This interaction can anchor the ligand in the correct orientation and contribute significantly to binding affinity. Notably, the methoxy group provides this HBA capability with a minimal increase in the molecule's polar surface area (PSA), a property linked to cell membrane permeability. tandfonline.com

Table 2: Pharmacophoric Properties of the Methoxy Group

| Property | Value/Description | Significance in Drug Design |

|---|---|---|

| Hydrogen Bonding | Acts as a Hydrogen Bond Acceptor (HBA). researchgate.net | Can form key interactions with target proteins, enhancing binding affinity and selectivity. researchgate.net |

| Polar Surface Area (PSA) Contribution | ~9 Ų | Adds HBA potential with a very small increase in PSA, which is favorable for maintaining good membrane permeability. tandfonline.com |

| Lipophilicity Contribution (ΔLogD on an aromatic ring) | -0.05 to 0.00 | Allows for molecular modifications without significantly increasing lipophilicity, avoiding potential negative impacts on solubility and ADME properties. tandfonline.comtandfonline.com |

The methoxy group exerts a powerful dual electronic effect. Due to the high electronegativity of the oxygen atom, it is inductively electron-withdrawing. However, when attached to a conjugated system like an aromatic ring, its primary influence is a strong, electron-donating resonance effect, where the oxygen's lone pairs delocalize into the ring. libretexts.orgstackexchange.com

This resonance effect generally dominates, making the attached aromatic ring more electron-rich. libretexts.orgnih.gov This increased electron density can enhance or alter interactions with the biological target, such as π-π stacking or cation-π interactions. researchgate.net The electronic nature of the methoxy group also influences the molecule's metabolic fate. While it can direct metabolism to other parts of the molecule, the methoxy group itself is susceptible to metabolic O-dealkylation by CYP450 enzymes, which converts it to a hydroxyl group. nih.gov This metabolic transformation can either detoxify the compound or, in some cases, produce a metabolite with a different activity profile. nih.gov

Synergistic and Antagonistic Effects of 2-Cyclopropyl and 5-Methoxy Substituents

The specific synergistic and antagonistic effects of the 2-cyclopropyl and 5-methoxy substituents on the 1,3,4-thiadiazole core have not been extensively documented in dedicated studies of 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840). However, by examining the structure-activity relationships (SAR) of analogous compounds, it is possible to infer the potential interplay between these two functional groups.

Conversely, antagonistic effects could also be envisioned. The steric bulk of the cyclopropyl group, although small, might hinder the optimal positioning of the methoxy group for a crucial interaction, or vice versa. The electron-donating nature of the methoxy group could also potentially decrease the reactivity of the thiadiazole ring in certain contexts, which might be detrimental to its biological activity if the mechanism of action involves a chemical reaction with the target.

In Vitro Mechanistic Studies of 1,3,4-Thiadiazole Derivatives (e.g., enzyme inhibition, cellular pathway modulation)

Enzyme Inhibition:

A prominent mechanism of action for many 1,3,4-thiadiazole derivatives is enzyme inhibition. These compounds have been shown to inhibit a wide range of enzymes, including:

Carbonic Anhydrases: The 1,3,4-thiadiazole scaffold is a key component of several known carbonic anhydrase inhibitors. The nitrogen atoms of the thiadiazole ring and the exocyclic substituent can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.

Kinases: Various 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.

Other Enzymes: 1,3,4-thiadiazoles have also been reported to inhibit other enzymes such as urease, α-glucosidase, and various proteases.

Cellular Pathway Modulation:

In addition to direct enzyme inhibition, 1,3,4-thiadiazole derivatives can modulate various cellular pathways implicated in disease. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins. Others have been found to interfere with signaling pathways involved in inflammation and cell proliferation.

The specific mechanistic profile of this compound would depend on the precise nature of its interactions with biological targets, which would be influenced by the combined properties of the cyclopropyl and methoxy substituents.

Comparative Analysis of SAR with Other 2,5-Disubstituted Thiadiazoles

The structure-activity relationship of 2,5-disubstituted 1,3,4-thiadiazoles is highly dependent on the nature of the substituents at both positions. A comparative analysis of this compound with other analogs reveals several key trends.

| R1 Substituent | R2 Substituent | Observed Biological Activity | Reference Compound |

| Aryl | Amino | Anticancer, Antimicrobial | 2-amino-5-phenyl-1,3,4-thiadiazole |

| Substituted Aryl | Thioether | Antifungal | 2-(benzylthio)-5-(4-chlorophenyl)-1,3,4-thiadiazole |

| Alkyl | Carboxamide | Anticonvulsant | N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

| Aryl | Aryl | Anti-inflammatory | 2,5-diphenyl-1,3,4-thiadiazole |

| Cyclopropyl | Methoxy | Hypothetical | This compound |

Influence of the 2-Substituent:

The substituent at the 2-position of the 1,3,4-thiadiazole ring plays a crucial role in determining the biological activity. In many cases, the presence of a small, lipophilic group like an alkyl or cycloalkyl group can enhance activity. The cyclopropyl group in the target compound is a small, rigid ring that can fit into hydrophobic pockets of enzymes and receptors. This is in contrast to bulkier aryl groups, which may have different binding modes and activities. For instance, while 2-aryl-1,3,4-thiadiazoles often exhibit anticancer and anti-inflammatory properties, smaller alkyl-substituted derivatives have shown promise as anticonvulsants.

Influence of the 5-Substituent:

The substituent at the 5-position also significantly modulates the biological profile. The methoxy group is a strong electron-donating group, which can increase the electron density of the thiadiazole ring and influence its ability to participate in hydrogen bonding. In some series of 1,3,4-thiadiazole derivatives, the presence of an electron-donating group at the 5-position has been shown to enhance antimicrobial and anticancer activities. This is often attributed to improved interactions with the biological target.

In comparison to analogs with electron-withdrawing groups at the 5-position, which can also confer potent activity through different mechanisms, the methoxy group in this compound suggests a potential for activities that are favored by electron-rich pharmacophores.

Advanced Research Applications and Future Directions for 2 Cyclopropyl 5 Methoxy 1,3,4 Thiadiazole

Exploration as a Molecular Scaffold for Novel Chemical Entities in Diverse Fields

The 1,3,4-thiadiazole (B1197879) ring is considered a "privileged scaffold" in drug discovery and chemical research. researchgate.net Its high aromaticity and electron-deficient nature make it relatively stable and inert to electrophilic substitution, yet susceptible to nucleophilic attack at the 2 and 5 positions. mdpi.comsci-hub.st This reactivity allows for straightforward modification and the synthesis of a diverse library of derivatives. mdpi.com Researchers utilize this scaffold to construct complex molecules with potential applications in pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govmdpi.comnih.gov The incorporation of the cyclopropyl (B3062369) and methoxy (B1213986) groups onto the thiadiazole core in 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole (B6237840) further diversifies its chemical properties, presenting a unique framework for developing novel chemical entities. The cyclopropyl group, in particular, is a valuable substituent in medicinal chemistry for its ability to improve metabolic stability and binding affinity. nih.gov The scaffold's potential extends to creating fused heterocyclic systems, which can enhance the pharmacological profile compared to the individual components. researchgate.net

Potential in Agrochemical and Materials Science Applications

The inherent chemical characteristics of the 1,3,4-thiadiazole ring make it a promising candidate for applications beyond medicine, notably in the fields of agrochemicals and materials science. smolecule.com Derivatives of 1,3,4-thiadiazole have been investigated for use as fungicides, herbicides, and insecticides. googleapis.comresearchgate.net

Heterocyclic compounds, including derivatives of thiadiazole, are of interest in the development of materials with non-linear optical (NLO) properties. mdpi.comresearchgate.net These materials can alter the properties of light and have applications in optoelectronics and telecommunications. The control of a molecule's energy gap through molecular design can modify its optical and electronic characteristics. researchgate.net The 1,3,4-thiadiazole ring can be incorporated into polymeric materials to influence their properties. sci-hub.st While specific NLO studies on this compound are not detailed in available research, the general class of thiadiazole derivatives is recognized for its potential in this area. researchgate.net

Derivatives of 1,3,4-thiadiazole have demonstrated significant efficacy as corrosion inhibitors for various metals, such as mild steel and aluminum, particularly in acidic environments. researchgate.netnih.govmocedes.org The inhibitory action is attributed to the adsorption of the thiadiazole molecules onto the metal surface. nih.gov This process is facilitated by the presence of heteroatoms—sulfur and nitrogen—which contain lone pairs of electrons that can interact with the vacant d-orbitals of the metal, forming a protective barrier. researchgate.net This barrier isolates the metal from the corrosive medium. nih.gov The adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions. mocedes.org Studies on various 1,3,4-thiadiazole derivatives have shown high inhibition efficiencies. researchgate.netnih.gov For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole achieved a protection degree of approximately 98% for mild steel in molar hydrochloric acid. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Selected 1,3,4-Thiadiazole Derivatives on Mild Steel

| Compound | Concentration | Medium | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole | 5 x 10⁻⁴ M | 1 M HCl | ~98 | researchgate.net |

This table presents data for related compounds to illustrate the potential of the 1,3,4-thiadiazole scaffold in corrosion inhibition.

The 1,3,4-thiadiazole nucleus is a valuable component in the synthesis of dyes. mdpi.com Specifically, it has been used to create azo dyes, which represent the most significant class of disperse dyes used widely in the textile and other industries. mdpi.com The thiadiazole ring can act as a part of the chromophoric system, influencing the color and spectroscopic properties of the dye molecule. Three series of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized, demonstrating the versatility of this scaffold in dye chemistry. mdpi.com

Supramolecular Chemistry and Molecular Recognition Studies

The structural features of this compound suggest its potential utility in supramolecular chemistry and molecular recognition. The nitrogen atoms within the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors, allowing the molecule to participate in the formation of ordered, non-covalent assemblies. The ability to form hydrogen bonds is a fundamental principle in molecular recognition, where molecules selectively bind to one another. While specific studies on this compound are limited, the inherent properties of the thiadiazole scaffold make it a candidate for designing host-guest systems or self-assembling molecular structures.

Role as a Ligand in Coordination Chemistry and Catalysis

The 1,3,4-thiadiazole ring possesses multiple heteroatoms with lone pairs of electrons, specifically the two nitrogen atoms and the sulfur atom. These sites can act as donors, making thiadiazole derivatives potential ligands for coordinating with metal ions. The formation of metal complexes with organic ligands is central to coordination chemistry and is a key area in the development of new catalysts. By binding to a metal center, a thiadiazole-based ligand like this compound could modulate the metal's electronic properties and steric environment, potentially leading to novel catalytic activities for various organic transformations.

Environmental and Green Chemistry Considerations in Synthesis and Application

The synthesis of 1,3,4-thiadiazole derivatives has traditionally involved methods that may utilize hazardous reagents and solvents. However, the principles of green chemistry are increasingly being applied to mitigate the environmental impact of synthesizing such heterocyclic compounds.

Potential Green Chemistry Approaches for 1,3,4-Thiadiazole Synthesis:

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Use of Safer Solvents | Replacing traditional volatile organic solvents (VOCs) with water, ethanol, or ionic liquids. | Reduced air pollution, lower toxicity for researchers, and easier product separation. |

| Catalysis | Employing reusable solid acid or base catalysts instead of stoichiometric corrosive reagents like strong acids. | Minimized waste, reduced reaction times, and improved atom economy. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation as energy sources instead of conventional heating. | Faster reaction rates, higher yields, and reduced energy consumption. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. | Minimized by-product formation and waste. |

The environmental fate and ecotoxicity of this compound have not been documented. For the broader class of thiadiazole derivatives, their environmental impact would depend on factors such as their biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. Given that many thiadiazole compounds exhibit biological activity, their persistence and effects on non-target organisms would be a key area for environmental assessment.

Future Avenues in Chemical Biology and Advanced Materials Research

While specific research on this compound is not currently available, the 1,3,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry and materials science. This suggests potential future research directions for the title compound.

Potential Research Areas:

Chemical Biology:

Enzyme Inhibition: The 1,3,4-thiadiazole ring is present in various enzyme inhibitors. Future research could explore the potential of this compound to inhibit specific enzymes involved in disease pathways, such as kinases, proteases, or carbonic anhydrases. The cyclopropyl and methoxy groups could be systematically modified to optimize binding affinity and selectivity.

Fluorescent Probes: Certain heterocyclic compounds can act as fluorescent probes for biological imaging. The electronic properties of the 1,3,4-thiadiazole ring, potentially modulated by the cyclopropyl and methoxy substituents, could be investigated for the development of novel sensors for specific biomolecules or cellular environments.

Advanced Materials:

Organic Electronics: Heterocyclic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the 1,3,4-thiadiazole ring could be harnessed to create materials with specific electronic properties. The influence of the cyclopropyl and methoxy groups on the material's charge transport capabilities, photophysical properties, and stability would be a key area of investigation.

Corrosion Inhibitors: Some nitrogen and sulfur-containing heterocyclic compounds have shown promise as corrosion inhibitors for various metals. Research could be undertaken to evaluate the ability of this compound to form a protective layer on metal surfaces and prevent corrosion.

Q & A

Basic Synthesis

Q1. How is 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole synthesized, and what are the key considerations for optimizing reaction yield and purity? Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors using dehydrating agents. For example:

- Phosphoric acid as a dehydrating agent achieves smooth cyclization with yields up to 85–90% (e.g., forming 2-benzamido-5-phenyl-1,3,4-thiadiazole from 1,4-dibenzoylthiosemicarbazide) .

- Alternative methods use H₂SO₄ and KI/NaOH under reflux for cyclocondensation (e.g., synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine) .

Optimization Tips: - Control reaction temperature (e.g., 100°C for phosphoric acid).

- Use catalysts like DMAP/DCC for coupling reactions to enhance regioselectivity .

- Purify via column chromatography or recrystallization to isolate high-purity products.

Biological Activity Profiling

Q2. What in vitro methodologies are used to evaluate the anticancer potential of this compound derivatives? Answer:

- Cell Viability Assays: MTT or SRB assays using cancer cell lines (e.g., A549 lung carcinoma) to measure IC₅₀ values .

- Cell Cycle Analysis: Flow cytometry to assess G0/G1 or G2/M arrest (e.g., FABT-induced arrest in A549 cells) .

- Mechanistic Studies: Western blotting to detect ERK pathway inhibition (e.g., reduced p-ERK levels) .

Advanced Mechanistic Studies

Q3. How does structural modification at the cyclopropyl or methoxy group influence the compound’s interaction with biological targets? Answer:

- Thermodynamic Stability: Substituents like methyl or ethyl groups alter enthalpy of formation (ΔfH°), impacting binding affinity. For example, 5-methyl derivatives show higher stability than unsubstituted analogs .

- Lipophilicity: The methoxy group enhances membrane permeability (via logP calculations), while the cyclopropyl group may restrict conformational flexibility, affecting enzyme binding .

- Computational Validation: Use DFT/B3LYP methods to model interactions with targets like G-protein-coupled receptors .

Fluorescence Properties

Q4. What spectroscopic methods are employed to analyze the fluorescence properties of thiadiazole derivatives? Answer:

- Excitation/Emission Spectra: Measure using fluorescence spectrophotometry (e.g., λex = 240–280 nm and λem = 360–550 nm for styryl-substituted derivatives) .

- Solvent Effects: Compare polar vs. non-polar solvents to assess Stokes shifts (e.g., red shifts of 26–28 nm in DMSO due to conjugation) .

- Quantum Yield Calculations: Use quinine sulfate as a reference standard .

Data Contradiction Resolution

Q5. How can researchers resolve discrepancies in reported biological activities of structurally similar thiadiazole derivatives? Answer:

- Cross-Validation: Replicate assays across multiple cell lines (e.g., A549 vs. HepG2) and concentrations .

- Structural Confirmation: Validate purity via ¹H/¹³C NMR and HRMS to rule out synthetic byproducts .

- Meta-Analysis: Compare computational predictions (e.g., molecular docking scores) with experimental IC₅₀ values .

Green Synthesis Approaches

Q6. What eco-friendly methodologies exist for synthesizing this compound derivatives? Answer:

- One-Pot Reactions: Combine ketene S,S-acetals, hydrazine, and isothiocyanates in deep eutectic solvents (DES) at 80°C for 4–6 hours, achieving >80% yield .

- Catalyst-Free Conditions: Use ethanol/water mixtures under microwave irradiation to reduce reaction time .

Thermodynamic Stability Analysis

Q7. What techniques determine the thermodynamic stability of thiadiazole derivatives, and how do substituents affect it? Answer:

- Calorimetry: Rotating bomb combustion calorimetry measures ΔfH° (e.g., 2-amino-5-methyl-1,3,4-thiadiazole has ΔfH° = 148.5 kJ/mol) .

- Effusion Methods: Quantify vapor pressure to assess sublimation enthalpy .

- Substituent Effects: Alkyl groups (e.g., ethyl) increase stability by 10–15 kJ/mol compared to hydrogen .

Fluorescence Mechanism

Q8. How does molecular conjugation in thiadiazole derivatives influence their fluorescence emission profiles? Answer:

- Conjugation Length: Styryl-substituted derivatives (e.g., MPST) exhibit red-shifted emission (λem = 390–550 nm) compared to phenyl analogs (λem = 360–500 nm) due to extended π-systems .

- Electron-Donating Groups: Methoxy groups enhance intramolecular charge transfer (ICT), increasing quantum yield by 20–30% .

Computational Predictive Strategies

Q9. What computational strategies predict the bioactivity of novel thiadiazole derivatives before synthesis? Answer:

- QSAR Models: Correlate descriptors like polar surface area and logP with IC₅₀ values .

- Molecular Docking: Simulate binding to targets (e.g., ERK2 kinase) using AutoDock Vina .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict reactivity and stability .

Corrosion Inhibition Evaluation

Q10. How can thiadiazole derivatives be evaluated as corrosion inhibitors, and what structural features enhance efficacy? Answer:

- Electrochemical Tests: Tafel polarization and electrochemical impedance spectroscopy (EIS) in HCl/NaCl solutions .

- Weight Loss Studies: Measure inhibition efficiency (IE%) over 24–72 hours .

- Key Features: Sulfur atoms and electron-donating groups (e.g., -NH₂) improve adsorption on metal surfaces, achieving IE% >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.